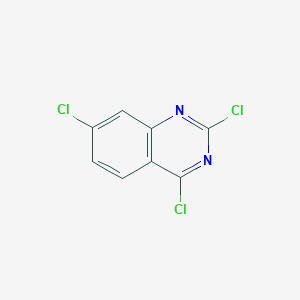

2,4,7-トリクロロキナゾリン

説明

2,4,7-Trichloroquinazoline is a useful research compound. Its molecular formula is C8H3Cl3N2 and its molecular weight is 233.5 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4,7-Trichloroquinazoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,7-Trichloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,7-Trichloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテインキナーゼ阻害剤

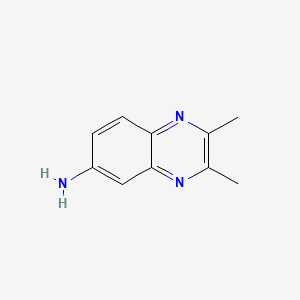

2,4,7-トリクロロキナゾリンは、プロテインキナーゼDの低分子阻害剤の開発に使用されてきました . これらの阻害剤は細胞機能の調節に重要な役割を果たし、癌などの病気の研究において重要です .

チロシンキナーゼ阻害剤

2,4,7-トリクロロキナゾリンに存在するキナゾリン骨格は、最も強力なチロシンキナーゼ阻害剤の1つです . チロシンキナーゼは、シグナル伝達カスケードによる多くのタンパク質の活性化に関与する酵素であり、抗癌剤の重要な標的です .

抗結核薬

キナゾリン骨格を持つ化合物は、抗結核薬として顕著な活性を示しています . 結核は世界的な主要な健康問題であり、新しい抗結核薬の開発は非常に重要です .

抗ウイルス剤

2,4,7-トリクロロキナゾリンを含むキナゾリン系化合物は、抗ウイルス活性を示すことがわかっています . これは、新しい抗ウイルス薬の研究開発において価値があります .

抗菌剤

2,4,7-トリクロロキナゾリンは、抗菌特性を持つ化合物の合成に使用されてきました . 抗生物質耐性菌の増加により、新しい抗菌剤の開発が必要になっています .

抗がん剤

キナゾリン骨格は、抗がん剤として顕著な活性を示すさまざまな生物活性化合物を含んでいます . たとえば、肺癌や膵臓癌の治療に使用されるエルロチニブやゲフィチニブは、キナゾリン誘導体です .

Safety and Hazards

When handling 2,4,7-Trichloroquinazoline, it is advised to avoid breathing its dust, fume, gas, mist, or vapors . It should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn . It is harmful if swallowed and can cause skin and eye irritation .

将来の方向性

作用機序

Target of Action

Quinazoline derivatives, to which 2,4,7-trichloroquinazoline belongs, are known to exhibit remarkable activity as antitubercular, antiviral, antibacterial, and anticancer agents . They are among the most potent inhibitors of tyrosine kinase and cellular phosphorylation .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to inhibition of key enzymes such as tyrosine kinase, which plays a crucial role in signal transduction pathways . This interaction results in changes in cellular processes, potentially leading to the death of pathogenic cells or viruses .

Biochemical Pathways

Given its potential role as a tyrosine kinase inhibitor, it can be inferred that it may affect signal transduction pathways in cells . These pathways are critical for various cellular functions, including cell growth and division .

Result of Action

As a potential inhibitor of tyrosine kinase, it may interfere with signal transduction pathways, leading to the inhibition of cell growth and division . This could result in the death of pathogenic cells or viruses .

生化学分析

Biochemical Properties

2,4,7-Trichloroquinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinases. This compound interacts with enzymes such as tyrosine kinases, which are involved in cellular phosphorylation processes. The interaction between 2,4,7-Trichloroquinazoline and these enzymes results in the inhibition of kinase activity, thereby affecting various signaling pathways . Additionally, 2,4,7-Trichloroquinazoline has been shown to exhibit antibacterial, antiviral, and anticancer properties due to its ability to interfere with essential biomolecules in these organisms .

Cellular Effects

The effects of 2,4,7-Trichloroquinazoline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4,7-Trichloroquinazoline has been observed to inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division . Furthermore, it can alter gene expression patterns, leading to changes in the production of proteins essential for cell survival and function . The impact on cellular metabolism includes the inhibition of metabolic enzymes, which can lead to reduced energy production and altered metabolic flux .

Molecular Mechanism

At the molecular level, 2,4,7-Trichloroquinazoline exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with protein kinases, leading to the inhibition of their activity . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, 2,4,7-Trichloroquinazoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,7-Trichloroquinazoline have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2,4,7-Trichloroquinazoline can result in sustained inhibition of cellular processes, with potential long-term effects on cell viability and function .

Dosage Effects in Animal Models

The effects of 2,4,7-Trichloroquinazoline vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced organ function have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

2,4,7-Trichloroquinazoline is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in the catabolism of essential biomolecules, leading to altered metabolite levels and metabolic flux . Additionally, 2,4,7-Trichloroquinazoline can affect the synthesis of key metabolites by modulating the activity of anabolic enzymes . These interactions underscore the compound’s potential impact on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,4,7-Trichloroquinazoline is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2,4,7-Trichloroquinazoline can accumulate in specific compartments, depending on its affinity for certain biomolecules . This localization can influence its activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of 2,4,7-Trichloroquinazoline is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2,4,7-Trichloroquinazoline may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit metabolic enzymes and affect cellular metabolism .

特性

IUPAC Name |

2,4,7-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVNIGBXSLGABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289028 | |

| Record name | 2,4,7-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-94-1 | |

| Record name | 6625-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,7-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is 2,4,7-trichloroquinazoline a useful starting material for organic synthesis?

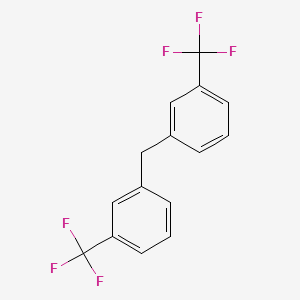

A1: 2,4,7-Trichloroquinazoline possesses three chlorine atoms that can be selectively replaced with various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions [, ]. This regioselective functionalization allows chemists to efficiently synthesize a wide range of quinazoline derivatives with diverse functionalities at specific positions on the heterocycle. This is particularly useful for exploring structure-activity relationships in medicinal chemistry, where subtle changes in a molecule's structure can significantly impact its biological activity.

Q2: Can you explain the regioselective cross-coupling strategy used with 2,4,7-trichloroquinazoline?

A2: The research highlights the development of a sequential palladium-catalyzed cross-coupling strategy [, ]. This strategy exploits the differing reactivities of the chlorine atoms in 2,4,7-trichloroquinazoline. Under specific reaction conditions, one chlorine atom can be selectively substituted by an aryl- or heteroarylboronic acid. By tuning the reaction parameters, researchers can then target the remaining chlorine atoms sequentially, ultimately enabling the controlled synthesis of highly functionalized quinazoline derivatives. This method offers a powerful tool for medicinal chemists to fine-tune the structure of potential drug candidates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。